6-Bromoimidazo[1,2-a]pyrimidin-3-amine 6-Bromoimidazo[1,2-a]pyrimidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17428293
InChI: InChI=1S/C6H5BrN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2
SMILES:
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol

6-Bromoimidazo[1,2-a]pyrimidin-3-amine

CAS No.:

Cat. No.: VC17428293

Molecular Formula: C6H5BrN4

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromoimidazo[1,2-a]pyrimidin-3-amine -

Specification

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
IUPAC Name 6-bromoimidazo[1,2-a]pyrimidin-3-amine
Standard InChI InChI=1S/C6H5BrN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2
Standard InChI Key GYJHLPWFPBVTOW-UHFFFAOYSA-N
Canonical SMILES C1=C(N2C=C(C=NC2=N1)Br)N

Introduction

Structural and Physicochemical Properties

The compound features a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. Key structural attributes include:

  • Bromine substitution at the 6th position, influencing electronic distribution and reactivity.

  • Amino group at the 3rd position, enabling hydrogen bonding and nucleophilic interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₇H₆BrN₃
Molecular weight212.05 g/mol
IUPAC name6-bromoimidazo[1,2-a]pyridin-3-amine
Topological polar surface area56.2 Ų
LogP1.66

X-ray crystallographic studies of analogous structures reveal planar geometry, facilitating π-π stacking interactions with biological targets. The bromine atom induces substantial deshielding effects in ¹H NMR spectra, with characteristic couplings between H-5 (δ 7.8 ppm) and H-7 (δ 8.2 ppm).

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves a two-step, one-pot protocol:

  • Intermediate formation: 2-Aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 80°C to generate an enamine intermediate.

  • Cyclization: Treatment with α-bromoacetophenone derivatives in isopropyl alcohol yields the target compound (60–78% yield).

Critical parameters affecting yield:

  • Solvent polarity (optimal in i-PrOH vs. MeOH)

  • Temperature control during cyclization (80°C ± 2°C)

  • Stoichiometric ratio of 2-aminopyridine to bromoketone (1:1.2)

Industrial Production Challenges

Scale-up efforts face three main hurdles:

  • Purification complexity: Brominated byproducts require gradient elution chromatography.

  • Catalyst cost: Palladium-based systems in cross-coupling steps increase production expenses.

  • Waste management: Bromide ion disposal mandates specialized neutralization protocols.

Biological Activity and Mechanism

Anticancer Effects

Derivatives demonstrate cell line-specific cytotoxicity:

Table 2: Cytotoxicity Profiles

DerivativeCell LineIC₅₀ (μM)Target Pathway
8-MethylHeLa25p53 reactivation
2-NaphthylMDA-MB-2316.25STAT3/NF-κB inhibition
4-SO₂Me-phenylA549150COX-2 selective

Mechanistic studies identify dual modulation of:

  • E2F transcription factors: Promotes G1-S phase transition in p53-mutant cells.

  • TGF-β signaling: Inhibits SMAD2/3 phosphorylation at EC₅₀ = 3.2 μM.

Antimicrobial Activity

Against Gram-positive pathogens:

  • S. aureus: MIC = 12.5 μg/mL (vs. 50 μg/mL for vancomycin).

  • E. faecalis: Disrupts cell wall biosynthesis via Enoyl-ACP reductase binding.

Materials Science Applications

Optoelectronic Properties

The conjugated system exhibits:

  • Absorption maxima: 320 nm (ε = 12,500 M⁻¹cm⁻¹)

  • Emission quantum yield: Φ = 0.42 in thin-film OLED configurations.

Catalytic Applications

As ligand in Pd-catalyzed cross-couplings:

  • Suzuki-Miyaura reactions: 92% yield with aryl boronic acids

  • Buchwald-Hartwig aminations: TON = 1,450.

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships

CompoundBromine PositionKey Activity Difference
3-Bromoimidazo[1,2-a]pyridine310-fold lower COX-2 selectivity
Imidazo[1,2-a]pyrazin-3-amineN/AEnhanced kinase inhibition

The 6-bromo substitution confers three advantages:

  • Improved metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for non-brominated analog).

  • Enhanced halogen bonding with protein targets (ΔG = -8.2 kcal/mol).

  • Red-shifted absorption for optoelectronic uses.

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